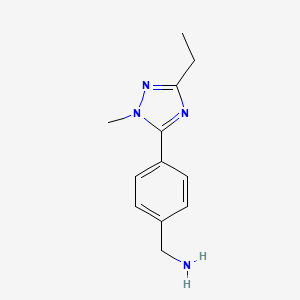
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by nucleophilic substitution reactions to attach the phenyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or methanamine moieties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its biological activity, and modifications to the phenyl and methanamine groups can lead to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mecanismo De Acción
The mechanism of action of (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The phenyl and methanamine groups can further modulate these interactions, enhancing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- (4-(3-Methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Ethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
- (4-(3-Propyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
Uniqueness
What sets (4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine apart is its specific substitution pattern on the triazole ring, which can lead to unique biological activities and chemical reactivities. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
[4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)10-6-4-9(8-13)5-7-10/h4-7H,3,8,13H2,1-2H3 |
Clave InChI |
YMADDPYJVJLLGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


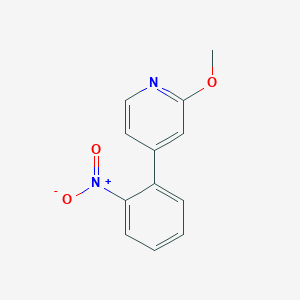

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
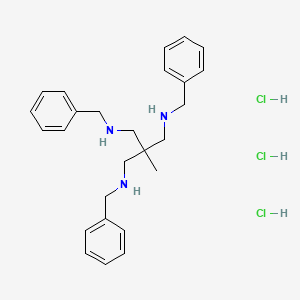
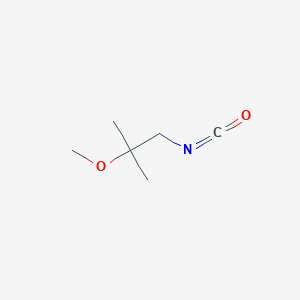
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
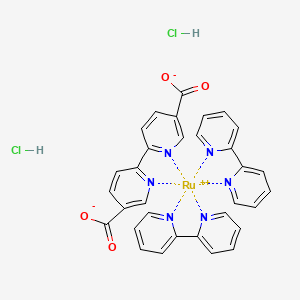
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
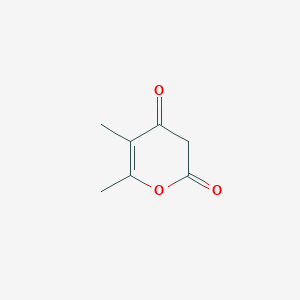
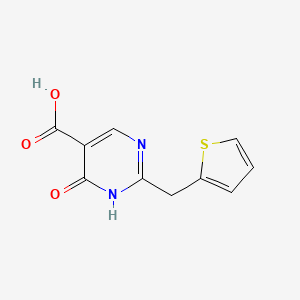
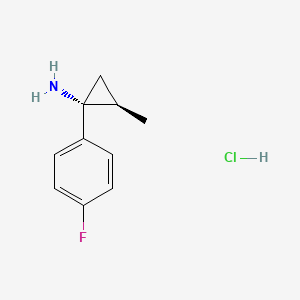
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
